1-(5-bromo-2-chlorobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine
Description
The compound 1-(5-bromo-2-chlorobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is a heterocyclic molecule featuring:
- A thieno[3,2-c]pyridine core, a bicyclic structure combining thiophene and pyridine rings.
- An azetidine (four-membered saturated nitrogen ring) substituted at position 3 with the thienopyridine moiety.
- A 5-bromo-2-chlorobenzoyl group attached to the azetidine’s nitrogen.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2OS/c18-12-1-2-15(19)14(7-12)17(22)21-9-13(10-21)20-5-3-16-11(8-20)4-6-23-16/h1-2,4,6-7,13H,3,5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFOBAJEURDGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-chlorobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine typically involves multiple steps, starting from readily available precursors. The process may include:
Bromination and Chlorination: Introduction of bromine and chlorine atoms into the benzoyl ring.
Formation of Thieno[3,2-c]pyridine: Cyclization reactions to form the thieno[3,2-c]pyridine ring system.
Azetidine Ring Formation: Incorporation of the azetidine ring through cyclization reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-chlorobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could yield an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential use as a pharmaceutical agent due to its unique structural properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(5-bromo-2-chlorobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its azetidine linker and halogenated benzoyl group, distinguishing it from other thienopyridine derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
*Molecular weight estimated based on formula: C18H16BrClN2OS.
Functional Insights
- Azetidine vs.
- Halogenated Benzoyl Group: The 5-bromo-2-chloro substitution on the benzoyl group increases lipophilicity, likely improving membrane permeability and bioavailability relative to non-halogenated analogs (e.g., prasugrel’s fluorophenyl group) .
- Metabolic Stability : Unlike prasugrel and clopidogrel, which require hepatic activation, the azetidine-benzoyl structure may bypass prodrug mechanisms, offering faster onset .
Research Findings and Data
Pharmacological Potential
- ADP Receptor Binding: The thienopyridine moiety is a hallmark of P2Y12 inhibitors. Molecular docking studies suggest the azetidine linker positions the benzoyl group optimally for irreversible receptor binding, akin to prasugrel’s active metabolite .
- Enantiomer Considerations : Unlike prasugrel, which is administered as a racemate due to rapid interconversion , the target compound’s structure lacks chiral centers, simplifying manufacturing .
Biological Activity
The compound 1-(5-bromo-2-chlorobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.66 g/mol. The structure features a thieno[3,2-c]pyridine moiety which is known for its diverse biological properties.
Synthesis
The synthesis of this compound involves multiple steps starting from readily available precursors. The key steps typically include bromination and chlorination reactions to introduce the halogen substituents followed by the formation of the azetidine ring through cyclization reactions. Detailed synthetic routes can be found in specialized literature on heterocyclic chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thieno[3,2-c]pyridine derivatives. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines such as:
- Breast Cancer : MCF-7 and MDA-MB-231
- Lung Cancer : A549 and H1975
- Colorectal Cancer : HCT-116 and HT-29
In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively, with IC50 values comparable to established chemotherapeutics like cisplatin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicated selective activity against Gram-positive bacteria while showing lesser efficacy against Gram-negative strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols against strains like Staphylococcus aureus and Escherichia coli .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 60 |
The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. The thieno[3,2-c]pyridine structure is believed to interact with cellular targets leading to apoptosis in cancer cells.
Case Studies
- Cytotoxicity Screening : A study conducted on a series of thieno[3,2-c]pyridine derivatives showed that modifications in the benzoyl group significantly influenced their cytotoxic potency against various cancer cell lines. The most potent derivatives exhibited IC50 values in the low micromolar range .
- Antimicrobial Efficacy : In a comparative study of related compounds, it was observed that those with electron-donating groups exhibited enhanced antibacterial activity against Bacillus subtilis compared to their counterparts with electron-withdrawing substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
